molecular formula C6H14N2 B1603886 N-Methyl-(1-methylazetidin-3-YL)methanamine CAS No. 864350-83-4

N-Methyl-(1-methylazetidin-3-YL)methanamine

Cat. No. B1603886
M. Wt: 114.19 g/mol
InChI Key: LPXOXONOLFNMPX-UHFFFAOYSA-N
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Description

N-Methyl-(1-methylazetidin-3-YL)methanamine, also known as Memantine, is a medication that is used to treat Alzheimer's disease. Memantine is an NMDA receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.

Scientific Research Applications

Design and Synthesis of New Molecules with Antimicrobial Properties

A study by Thomas et al. (2010) demonstrated the synthesis of a series of derivatives starting from 4-methoxyaniline, leading to compounds with moderate to very good antibacterial and antifungal activities. These findings suggest the potential of N-Methyl-(1-methylazetidin-3-YL)methanamine derivatives in the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Anticancer Agents Through SIRT1 Inhibition

Panathur et al. (2013) synthesized a library of derivatives with a combination of structural units of indole and substituted triazole. These molecules exhibited potent growth inhibitory action against treated cancer cell lines, with one compound in particular inhibiting the deacetylation activity of SIRT1 enzyme. This suggests a promising direction for treating conditions like prostatic hyperplasia (Panathur et al., 2013).

Novel Azetidine Derivatives with Antimicrobial Activity

Research by Rao et al. (2013) involved the synthesis of a novel azetidine derivative which was evaluated for its antibacterial and antifungal activities, displaying acceptable results. This highlights the versatility of N-Methyl-(1-methylazetidin-3-YL)methanamine derivatives in generating new antimicrobial solutions (Rao, Prasad, & Rao, 2013).

Development of Catalytic Asymmetric Addition Agents

A study by Wang et al. (2008) on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol derived from l-(+)-methionine showcases the potential of such derivatives in catalyzing asymmetric addition reactions. This could have implications for organic synthesis, particularly in the synthesis of chiral molecules (Wang et al., 2008).

properties

IUPAC Name

N-methyl-1-(1-methylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXOXONOLFNMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631049
Record name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-(1-methylazetidin-3-YL)methanamine

CAS RN

864350-83-4
Record name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methylazetidin-3-yl)methyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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